

An In-depth Technical Guide to the Molecular Targets of Promethazine

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Compound of Interest

Compound Name: Prometil

Cat. No.: B10815387

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A Note on "Prometil" and "Activated Prometil"

It is important to clarify that "**Prometil**" is a brand name for the drug Promethazine. The term "activated **Prometil**" does not correspond to a recognized scientific or clinical entity. This guide will, therefore, focus on the established molecular targets of the active compound, Promethazine.

Introduction

Promethazine is a first-generation antihistamine of the phenothiazine class with a complex pharmacological profile.^[1] It is utilized for a wide range of therapeutic applications, including the treatment of allergic reactions, motion sickness, nausea, vomiting, and for sedation.^{[2][3]} Its diverse clinical effects are a direct consequence of its interactions with multiple molecular targets.^{[4][5]} This technical guide provides a detailed overview of these targets, the signaling pathways they modulate, and the experimental methodologies used to characterize these interactions.

Primary and Secondary Molecular Targets

Promethazine's therapeutic and side effects are attributable to its antagonist activity at several key receptors. Its primary action is as a potent antagonist of the histamine H1 receptor.^{[6][7]} Additionally, it exhibits significant antagonist activity at muscarinic acetylcholine receptors, and to a lesser extent, at dopamine, serotonin, and alpha-adrenergic receptors.^{[2][4][8]}

Data Presentation: Receptor Binding Affinities of Promethazine

The following table summarizes the quantitative data for Promethazine's binding affinity (K_i) to its various molecular targets. Lower K_i values indicate higher binding affinity.

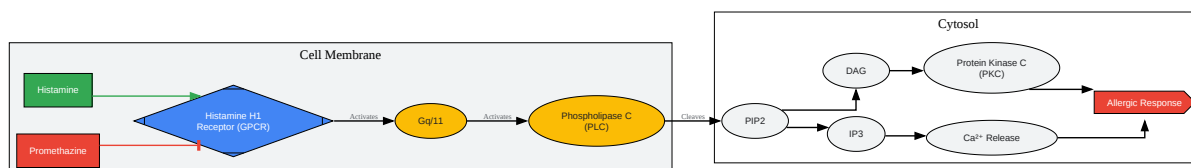
Target Receptor	Ligand Used in Assay	Species	Ki (nM)	Reference
Histamine H1	[3H]pyrilamine	Human	1.4	[6]
Muscarinic M1	[3H]pirenzepine	Human	23	[9]
Muscarinic M2	[3H]N-Methylscopolamine	Human	35	[9]
Muscarinic M3	[3H]N-Methylscopolamine	Human	4.15	[9]
Muscarinic M4	[3H]pirenzepine	Human	26	[9]
Muscarinic M5	[3H]pirenzepine	Human	49	[9]
Dopamine D1	[3H]SCH-23390	Human	1372	[9]
Dopamine D2L	[3H]Spiperone	Human	260	[9]
Serotonin 5-HT2A	[3H]ketanserin	Human	13	[9]
Serotonin 5-HT2C	[3H]mesulergine	Human	8	[9]
Adrenergic α 1A	[3H]prazosin	Human	10	[9]
Adrenergic α 1B	[3H]prazosin	Human	18	[9]
Adrenergic α 1D	[3H]prazosin	Human	10	[9]
Adrenergic α 2A	[3H]rauwolscine	Human	161	[9]
Adrenergic α 2B	[3H]rauwolscine	Human	353	[9]
Adrenergic α 2C	[3H]MK-912	Human	353	[9]

Signaling Pathways Modulated by Promethazine

Promethazine's antagonism of its target receptors leads to the inhibition of several key signaling cascades.

Histamine H1 Receptor Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[10] Upon activation by histamine, Gq/11 activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[12][13] By blocking this receptor, Promethazine inhibits these downstream signaling events, leading to the amelioration of allergic symptoms such as vasodilation and increased vascular permeability.[14]

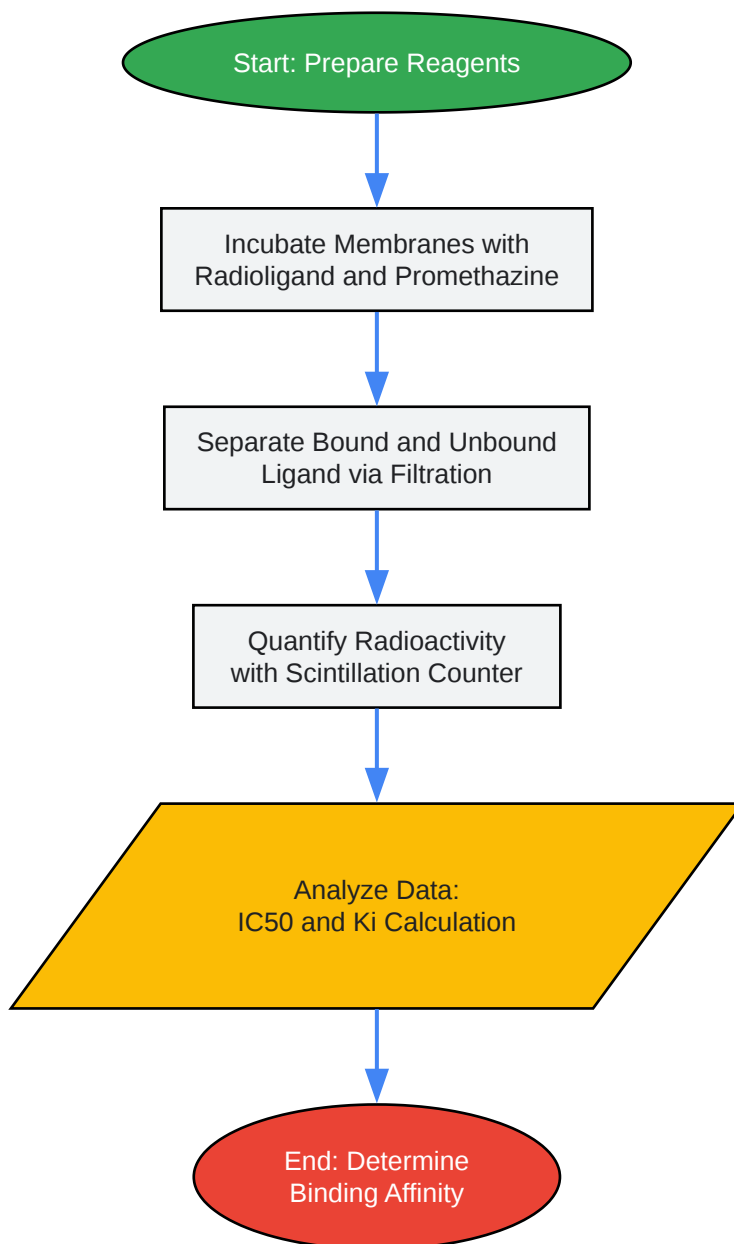
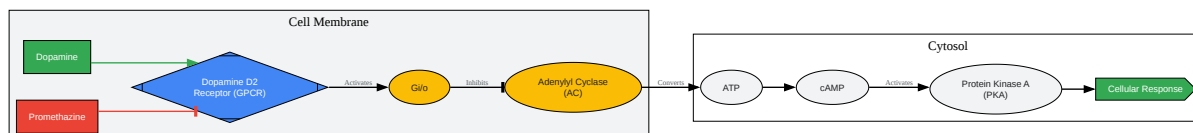


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Promethazine blocks Histamine H1 receptor signaling.

Dopamine D2 Receptor Signaling

Promethazine also acts as an antagonist at dopamine D2 receptors.[2][5] These receptors are Gi/o-coupled GPCRs, and their activation by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15][16] By blocking D2 receptors, Promethazine can interfere with this pathway, which is thought to contribute to its antiemetic effects by acting on the chemoreceptor trigger zone in the brain.[17][18]



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